Isostrychnopentamine Isostrychnopentamine Isostrychnopentamine is a natural product found in Strychnos usambarensis with data available.
Brand Name: Vulcanchem
CAS No.: 67673-13-6
VCID: VC1704001
InChI: InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28?,29-,30-/m0/s1
SMILES: CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O
Molecular Formula: C35H43N5O
Molecular Weight: 549.7 g/mol

Isostrychnopentamine

CAS No.: 67673-13-6

Cat. No.: VC1704001

Molecular Formula: C35H43N5O

Molecular Weight: 549.7 g/mol

* For research use only. Not for human or veterinary use.

Isostrychnopentamine - 67673-13-6

Specification

CAS No. 67673-13-6
Molecular Formula C35H43N5O
Molecular Weight 549.7 g/mol
IUPAC Name (2S,3R,12bS)-3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Standard InChI InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28?,29-,30-/m0/s1
Standard InChI Key PHLJPJICTIGOKC-ZTJUTDRQSA-N
Isomeric SMILES CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C(=C(C=C6)O)C7CCCN7C)NC8=CC=CC=C28
SMILES CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O
Canonical SMILES CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Introduction

Chemical Properties and Structure

Isostrychnopentamine is characterized by a complex molecular structure with multiple ring systems. Its chemical and physical properties are summarized in Table 1.

Structural Characteristics

Isostrychnopentamine possesses an asymmetric structure with several stereogenic centers. The compound is also known as Isostrychnopentamine A in some scientific literature . The chemical formula is C35H43N5O with a molecular weight of 549.7 g/mol . The IUPAC name is (2S,3R,12bS)-3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol .

Physicochemical Properties

The compound's structure includes multiple nitrogen atoms and an alcohol functional group, contributing to its potential for hydrogen bonding and biological interactions. As an alkaloid, it possesses basic properties due to the nitrogen atoms in its structure, which can accept protons in physiological conditions.

Table 1: Physicochemical Properties of Isostrychnopentamine

PropertyValueSource
Molecular FormulaC35H43N5O
Molecular Weight549.7 g/mol
Chemical ClassIndolomonoterpenic alkaloid
Structure TypeAsymmetric indole alkaloid
SynonymsIsostrychnopentamine A, ISP
CAS Number67673-13-6

Natural Sources

Botanical Origin

Isostrychnopentamine is primarily found in Strychnos usambarensis, a small tree or shrub native to East Africa . This plant belongs to the Loganiaceae family, which is known for producing numerous biologically active compounds.

Distribution Within the Plant

The compound is specifically concentrated in the leaves of Strychnos usambarensis, while different alkaloid profiles are found in other parts of the plant . Notably, the roots of S. usambarensis contain quaternary alkaloids that have traditionally been used to make curare-like arrow poisons by indigenous communities .

Related Compounds

Strychnos usambarensis produces various other alkaloids alongside isostrychnopentamine. These include tertiary alkaloids that exhibit cytotoxic activities against mammalian cells and protozoa . Recent molecular networking studies have identified related compounds such as 3′,4′-dihydrousambarensine, strychnine, icajine, strychnofoline, and sungucine within the Strychnos species .

Biological Activities

Anticancer Properties

Isostrychnopentamine has demonstrated significant anticancer activities across various cancer cell models. Research indicates that ISP exhibits similar growth inhibitory effects in both apoptosis-sensitive and apoptosis-resistant cancer cell lines .

Mechanisms of Action

Studies on human colon cancer cells (HCT-116) have revealed several mechanisms by which isostrychnopentamine induces cell death:

  • Induction of apoptosis through:

    • Translocation of phosphatidylserine from the inner layer to the outer layer of the plasma membrane

    • Chromatin condensation

    • DNA fragmentation

    • Activation of caspase-3 and caspase-9

  • Cell cycle arrest in the G2-M phase, preventing cancer cells from completing mitosis

  • Induction of p21 in a p53-independent manner, which is significant as p21 is a cell cycle inhibitor that can suppress tumor growth

Effects on Different Cancer Cell Lines

Isostrychnopentamine has been tested on multiple cancer cell lines with varying sensitivities to apoptosis:

  • U373 glioblastoma (relatively resistant to apoptosis)

  • A549 non-small cell lung cancer (relatively resistant to apoptosis)

  • PC-3 prostate cancer (relatively sensitive to apoptosis)

  • HCT-116 colon cancer (relatively sensitive to apoptosis)

Interestingly, the growth inhibitory activities of ISP were similar across these different cancer models despite their varying sensitivity to apoptosis-inducing agents .

Cancer Cell LineSensitivity to ApoptosisKey EffectsSource
HCT-116 (colon)Relatively sensitiveApoptosis induction, G2-M arrest, p21 induction
U373 (glioblastoma)Relatively resistantGrowth inhibition, [ATP] decrease
A549 (NSCLC)Relatively resistantGrowth inhibition, [ATP] decrease
PC-3 (prostate)Relatively sensitiveGrowth inhibition

Antiplasmodial Activities

Isostrychnopentamine has shown promising activity against malaria parasites, specifically Plasmodium falciparum.

Efficacy Against Plasmodium Strains

The compound exhibits potent activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum, with an in vitro IC50 value of approximately 0.1 mM . This activity against resistant strains is particularly valuable given the increasing problem of antimalarial drug resistance globally.

Stage-Specific Activity

Studies indicate that isostrychnopentamine affects all stages of the Plasmodium life cycle, with the ring stage showing the highest sensitivity to treatment . This broad-spectrum activity against different developmental stages is advantageous for potential antimalarial applications.

Selectivity Profile

An important finding is that isostrychnopentamine demonstrates selectivity for Plasmodium parasites compared to human cell lines, suggesting a potentially favorable therapeutic index for antimalarial applications .

Research Methodology and Techniques

Isolation and Identification

Isostrychnopentamine was initially isolated from the leaves of Strychnos usambarensis through various extraction and purification techniques. Modern analytical methods, including spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to elucidate its structure .

Advanced Analytical Approaches

Recent research has utilized Feature-Based Molecular Networking (FBMN) workflows to study isostrychnopentamine alongside other alkaloids from Strychnos species . This approach has facilitated the mapping of chemical relationships between various compounds found in these plants and provided insights into their structural similarities and differences.

Biological Assays

Multiple bioassay systems have been developed to evaluate the biological activities of isostrychnopentamine:

  • Cancer cell viability assays using various cell lines to assess antiproliferative effects

  • Apoptosis detection assays including phosphatidylserine externalization, DNA fragmentation, and caspase activation

  • Cell cycle analysis to determine effects on cell division

  • Plasmodium growth inhibition assays against different strains and developmental stages of the parasite

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